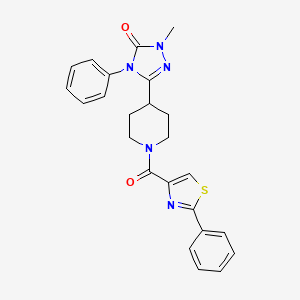
1-methyl-4-phenyl-3-(1-(2-phenylthiazole-4-carbonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "1-methyl-4-phenyl-3-(1-(2-phenylthiazole-4-carbonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one" is a novel molecule that falls within the class of 1,2,4-triazole derivatives. These compounds are known for their diverse pharmacological properties and are often explored for their potential as therapeutic agents. The structure of the compound suggests the presence of a triazole ring, which is a five-membered heterocyclic ring containing three nitrogen atoms, known for its utility in medicinal chemistry due to its resemblance to the peptide bond and its ability to mimic various biological substrates.
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives typically involves the cyclization of hydrazones or the reaction of ester ethoxycarbonylhydrazones with primary amines, as seen in the synthesis of some novel 1,2,4-triazole derivatives . While the specific synthesis of the compound is not detailed in the provided papers, similar synthetic strategies could be employed, such as the Mannich reaction, which is used to produce 1,2,4-triazole derivatives with piperazine substituents .
Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives can be characterized using various spectroscopic techniques, including IR, NMR, and Mass spectrometry . Quantum chemical calculations, such as those performed using the DFT method, can provide insights into the energy, geometrical structure, and vibrational wavenumbers of these compounds . The molecular electrostatic potential map, along with HOMO and LUMO analyses, can elucidate the molecular properties and reactivity of the compound .
Chemical Reactions Analysis
1,2,4-Triazole derivatives can undergo various chemical reactions, including oxidation, which can lead to the formation of different oxidation products . The reactivity of these compounds can also be explored through their ability to form complexes with metals, as seen in the synthesis of a Hg(II) complex using a 1,2,4-triazole derivative as a ligand . Additionally, the triazole ring can participate in 'Click' reactions, which are widely used in the synthesis of triazole-containing compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole derivatives are influenced by their molecular structure. The presence of substituents such as phenylthiazole and piperidine can affect the compound's polarity, solubility, and overall pharmacokinetic profile. The electric dipole moment, polarizability, and static hyperpolarizability are important parameters that can be investigated to understand the compound's behavior in different environments . The pharmacological evaluation of these compounds often involves assessing their antidepressant and antianxiety activities, as well as their antimicrobial potential .
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Compounds related to 1,2,4-triazoles, including derivatives similar to the specified chemical, are synthesized and structurally characterized for their intermolecular interactions in the crystalline solid, such as C-H…F, C-H…S, and others. These interactions play a significant role in molecular packing, as studied through computational procedures (Shukla, Mohan, Vishalakshi, & Chopra, 2017).
Molecular Stabilities and Docking Studies
- Detailed studies on the tautomeric properties, conformations, and mechanisms behind anti-cancer properties of compounds involving 1,2,4-triazole derivatives have been conducted. This includes molecular docking studies using density functional theory (Karayel, 2021).
Antifungal Applications
- Novel series of compounds with structures including 1,2,3-triazole and piperidine rings have been synthesized and evaluated for their antifungal activities. SAR (Structure-Activity Relationship) has been developed by comparing their activities against various fungi (Sangshetti & Shinde, 2011).
Antimicrobial Studies
- Studies on compounds with triazole-thiazolidine structures have revealed their antimicrobial behavior. These studies involve the synthesis and characterization of heterocyclic compounds, highlighting their potential in antimicrobial applications (Rameshbabu, Gulati, & Patel, 2019).
Propiedades
IUPAC Name |
2-methyl-4-phenyl-5-[1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidin-4-yl]-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O2S/c1-27-24(31)29(19-10-6-3-7-11-19)21(26-27)17-12-14-28(15-13-17)23(30)20-16-32-22(25-20)18-8-4-2-5-9-18/h2-11,16-17H,12-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASABTNMRHKWSOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(=N1)C2CCN(CC2)C(=O)C3=CSC(=N3)C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-4-phenyl-3-(1-(2-phenylthiazole-4-carbonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


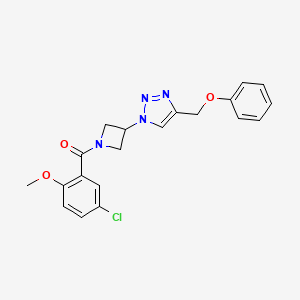
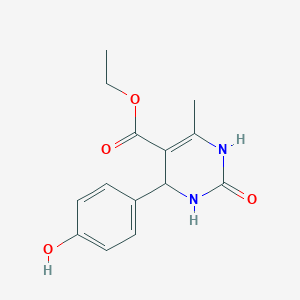
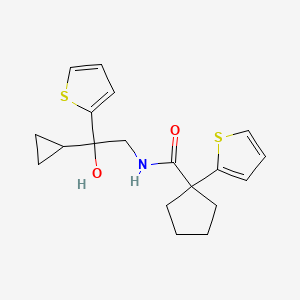
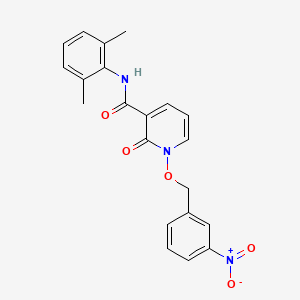


![N-(2-chloro-4-methylphenyl)-2-(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B3003667.png)
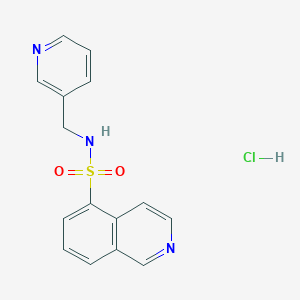

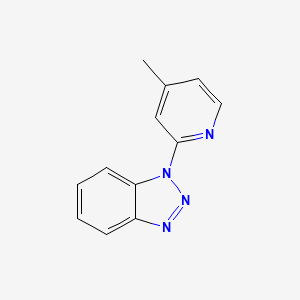
![N-methyl-1-[(3-methylphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3003674.png)
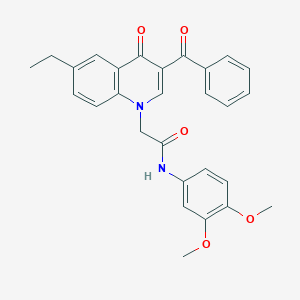
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B3003677.png)